

A Meta-Analysis of Ilginatinib and Competing JAK Inhibitors in Myelofibrosis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ilginatinib*

Cat. No.: *B611966*

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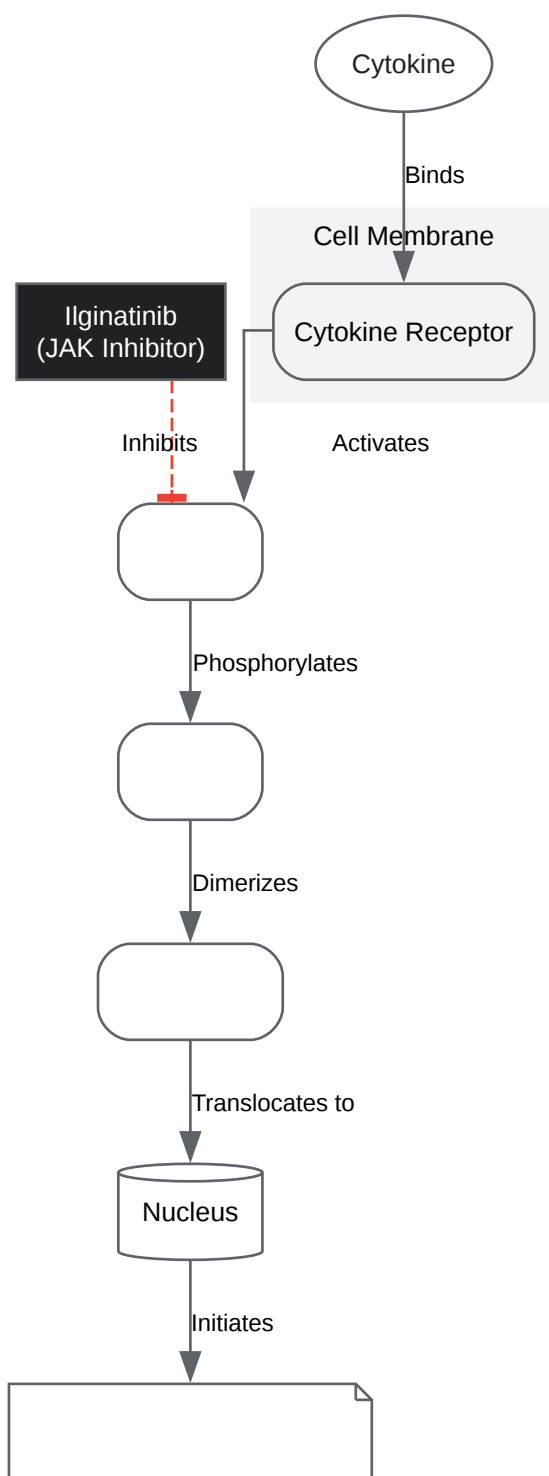
This guide provides a comprehensive comparison of the clinical trial data for **Ilginatinib** (NS-018) and other Janus kinase (JAK) inhibitors used in the treatment of myelofibrosis. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the performance and underlying mechanisms of these compounds.

Mechanism of Action and Kinase Selectivity

Ilginatinib is a potent and selective small-molecule inhibitor of JAK2.[1][2] It functions in an ATP-competitive manner to block the kinase activity of both wild-type JAK2 and the V617F mutant, which is a common driver mutation in myeloproliferative neoplasms.[1][3] Preclinical studies have demonstrated that **Ilginatinib** exhibits a higher selectivity for JAK2 over other JAK family members, including JAK1, JAK3, and TYK2.[4] This selectivity is a key differentiator among JAK inhibitors, as off-target effects can contribute to adverse events.

The JAK-STAT signaling pathway is central to the pathogenesis of myelofibrosis, regulating hematopoiesis and immune responses. Constitutive activation of this pathway, often due to mutations in JAK2, CALR, or MPL, leads to the clinical manifestations of the disease, including splenomegaly, constitutional symptoms, and bone marrow fibrosis.[5] **Ilginatinib**'s targeted inhibition of JAK2 aims to downregulate this aberrant signaling.

Below is a diagram illustrating the simplified JAK-STAT signaling pathway and the point of intervention for JAK inhibitors like **Ilginatinib**.



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Simplified JAK-STAT signaling pathway and **Ilginatinib**'s mechanism of action.

Preclinical Data: Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity of **Ilginatinib** against various kinases, highlighting its selectivity for JAK2.

Kinase Target	IC50 (nM)	Selectivity vs. JAK2
JAK2	0.72	-
JAK1	33	46-fold
JAK3	39	54-fold
TYK2	22	31-fold
SRC	Potent Inhibition	-
FYN	Potent Inhibition	-
ABL	-	45-fold
FLT3	-	90-fold

Data from MedchemExpress.

[\[4\]](#)

Clinical Trial Data: A Comparative Meta-Analysis

This section presents a meta-analysis of key clinical trial data for **Ilginatinib** and other prominent JAK inhibitors used in the treatment of myelofibrosis.

Ilginatinib (NS-018)

Ilginatinib's clinical development included a Phase 1/2 trial (NCT01423851) and a subsequent Phase 2b trial (NCT04854096) that was terminated due to a business decision.[\[6\]](#)[\[7\]](#) The data below is from the Phase 1 portion of the initial trial.

Table 1: **Ilginatinib** Phase 1 Trial Results (NCT01423851)[\[2\]](#)[\[8\]](#)

Parameter	Result
Patient Population	48 patients with myelofibrosis (48% previously treated with a JAK inhibitor)
Dose	Dose-escalation, with 300 mg once daily chosen for Phase 2
Efficacy	
≥50% reduction in palpable spleen size	56% of patients (47% with prior JAKi treatment)
Improvement in myelofibrosis-associated symptoms	Observed
Improvement in bone marrow fibrosis grade	37% of evaluable patients (11/30) after 3 cycles
Safety (Most Common Drug-Related Adverse Events)	
Thrombocytopenia	27% (10% Grade 3/4)
Anemia	15% (6% Grade 3/4)
Dizziness	23%
Nausea	19%

Comparator JAK Inhibitors

The following tables summarize pivotal clinical trial data for other JAK inhibitors, providing a basis for comparison with **Ilginatinib**.

Table 2: Ruxolitinib (COMFORT-I Trial)[\[9\]](#)[\[10\]](#)

Parameter	Ruxolitinib (n=155)	Placebo (n=154)
Primary Endpoint		
≥35% reduction in spleen volume at Week 24	41.9%	0.7% (p<0.001)
Secondary Endpoint		
≥50% improvement in Total Symptom Score at Week 24	45.9%	5.3% (p<0.001)
Safety (Most Common Grade 3/4 Hematologic Adverse Events)		
Anemia	45%	19.2%
Thrombocytopenia	12.9%	1.3%

Table 3: Fedratinib (JAKARTA Trial)[[11](#)]

Parameter	Fedratinib 400mg (n=96)	Placebo (n=96)
Primary Endpoint		
≥35% reduction in spleen volume at Week 24	36%	1%
Secondary Endpoint		
≥50% improvement in Total Symptom Score at Week 24	36%	7%

Table 4: Pacritinib (PERSIST-2 Trial)[[12](#)]

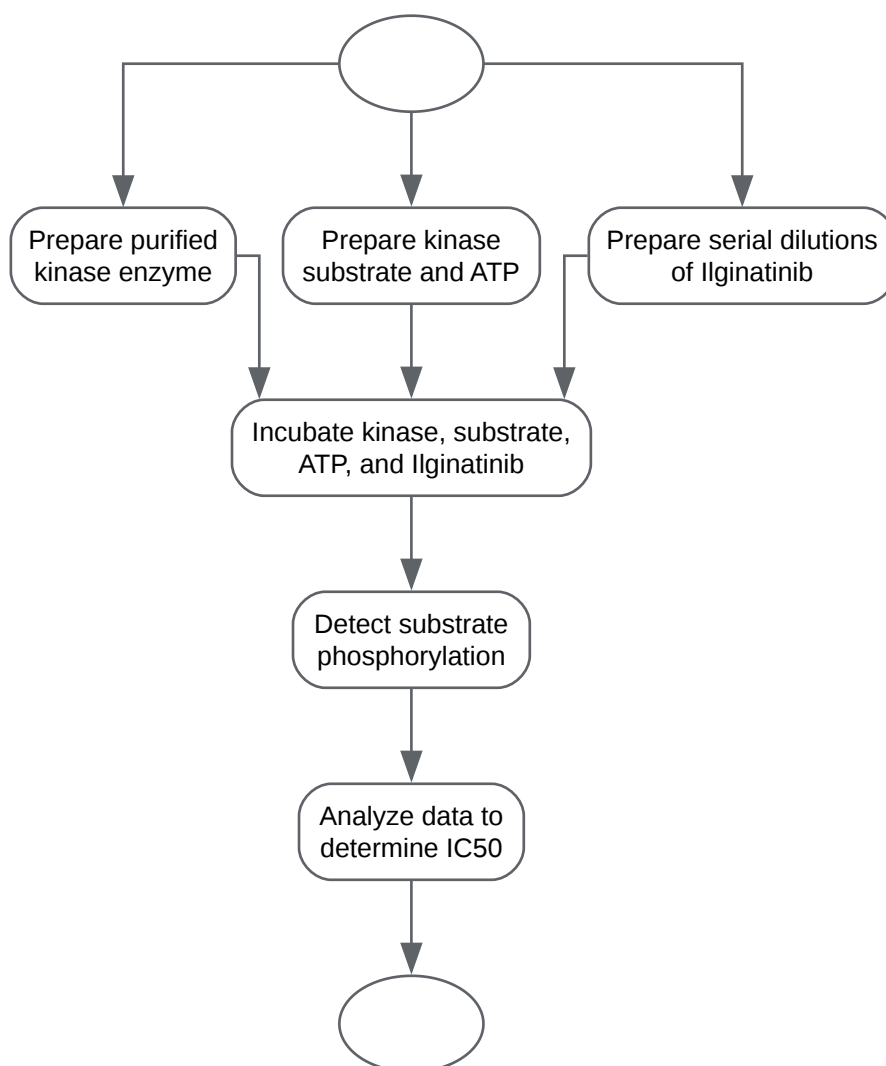
Parameter	Pacritinib 200mg BID	Best Available Therapy
Efficacy in patients with severe thrombocytopenia		
≥35% reduction in spleen volume at Week 24	22%	3% (p=0.001)
≥50% reduction in Total Symptom Score at Week 24	32%	14% (p=0.01)
Transfusion Independence	37%	7% (p=0.001)

Table 5: Mometotinib (MOMENTUM Trial)[3][13]

Parameter	Mometotinib	Danazol
Patient Population	Symptomatic and anemic patients previously treated with a JAK inhibitor	
Primary Endpoint		
Superiority in Total Symptom Score	Met	
Secondary Endpoints		
Spleen Response	Superior	
Transfusion Independence at Week 24	31%	20% (non-inferiority p=0.0064)

Experimental Protocols

Detailed experimental protocols for the cited clinical trials can be accessed through their respective clinical trial identifiers (e.g., NCT01423851 on ClinicalTrials.gov). For preclinical studies, the methodologies are typically described in the peer-reviewed publications. A general workflow for a kinase inhibition assay is outlined below.



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General workflow for an in vitro kinase inhibition assay.

Resistance Mechanisms to JAK Inhibitors

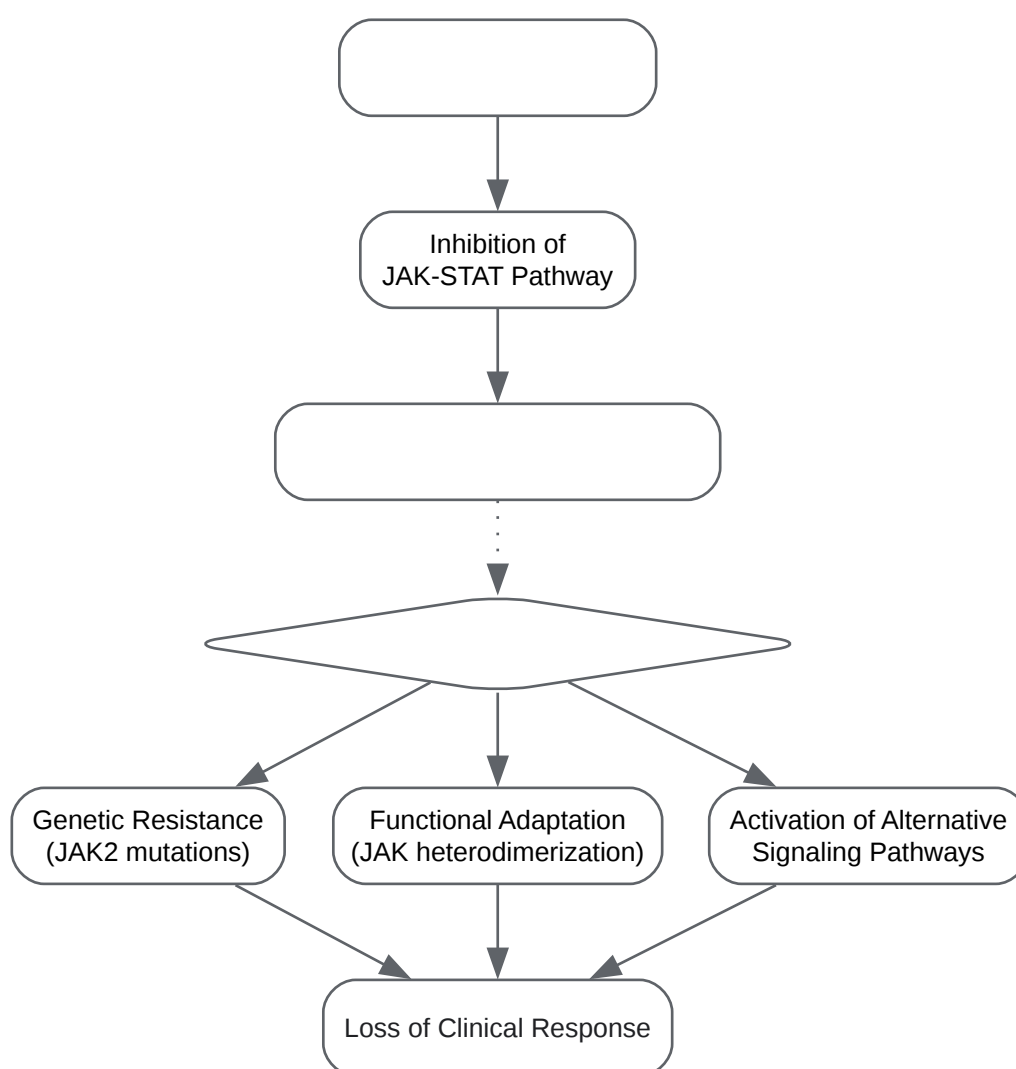
Resistance to JAK inhibitors is a clinical challenge and can occur through various mechanisms. While specific resistance data for **Ilginatinib** is limited due to its discontinued development, general mechanisms of resistance to this class of drugs have been identified.

- Genetic Resistance: Point mutations in the JAK2 kinase domain can alter the drug-binding pocket, reducing the inhibitor's efficacy.^{[14][15]}
- Functional Adaptation: Reactivation of the JAK-STAT pathway can occur through the formation of heterodimers between JAK2 and other JAK family members, bypassing the

inhibition of JAK2 alone.[16][17]

- Activation of Alternative Signaling Pathways: Upregulation of parallel signaling pathways, such as the PI3K/Akt/mTOR or RAS/MAPK pathways, can promote cell survival and proliferation despite JAK2 inhibition.
- Pharmacokinetic Resistance: Inadequate drug exposure due to factors like poor absorption or rapid metabolism can lead to suboptimal target inhibition.

The following diagram illustrates the logical relationship of these resistance mechanisms.



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- To cite this document: BenchChem. [A Meta-Analysis of Ilginatinib and Competing JAK Inhibitors in Myelofibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611966#meta-analysis-of-clinical-trial-data-for-ilginatinib-and-related-compounds]

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